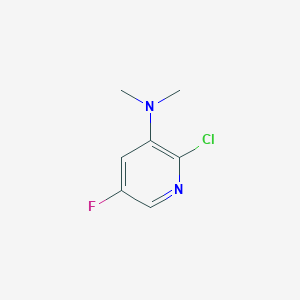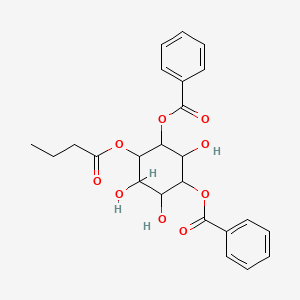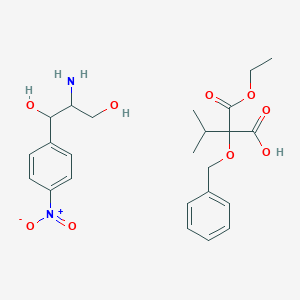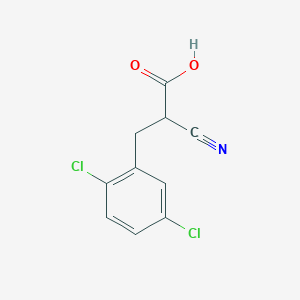
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine est un composé chimique de formule moléculaire C7H8ClFN2. Il appartient à la famille de la pyridine, caractérisée par un cycle pyridinique substitué par des groupes chlore, fluor et diméthylamine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine implique généralement la fluoration et la chloration de dérivés de la pyridine. Une méthode courante consiste à faire réagir la 2-aminopyridine avec du nitrite de sodium dans de l'acide fluorhydrique pour introduire l'atome de fluor. L'étape de chloration peut être réalisée à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées assure la production efficace de la 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine pour des applications commerciales .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs nucléophiles ou électrophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydrure de sodium, le tert-butylate de potassium et les composés organolithium sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents pyridines substitués, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé .
Applications de la recherche scientifique
La 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments et comme agent antimicrobien.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits agrochimiques
Mécanisme d'action
Le mécanisme d'action de la 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de chlore et de fluor améliore sa réactivité et sa capacité à former des complexes stables avec diverses biomolécules. Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, influençant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Chloro-3-fluoro-N,N-diméthylpyridin-2-amine
- 2-Fluoro-5-fluoroalkoxypyridines
- 3-Bromo-2-nitropyridine
Unicité
La 2-Chloro-5-fluoro-N,N-diméthylpyridin-3-amine est unique en raison de son motif de substitution spécifique sur le cycle pyridinique, qui confère des propriétés chimiques et physiques distinctes. La combinaison d'atomes de chlore et de fluor, ainsi que le groupe diméthylamine, en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3 |
Clé InChI |
FGIGQMWRYCHBAU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(N=CC(=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)



![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
